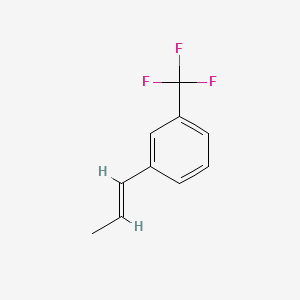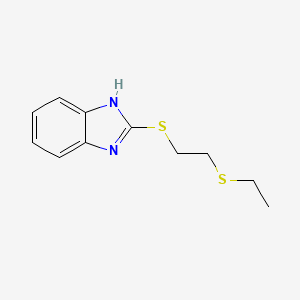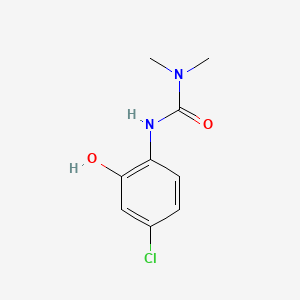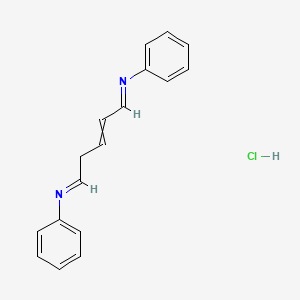
Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is a chemical compound with the molecular formula C₁₇H₁₇ClN₂This compound is characterized by its unique structure, which includes a benzenamine moiety linked to a pentene chain through a diylidene bridge, and it is stabilized as a hydrochloride salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, forming the diylidene linkage between the benzenamine units .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diylidene bridge to a saturated linkage.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glutaconaldehyde dianilide hydrochloride
- N- (5-anilino-penta-2,4-dienylidene)-aniline, hydrochloride
- 2-pentenedial dianilide hydrochloride
Uniqueness
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is unique due to its specific diylidene linkage and the presence of the hydrochloride salt, which enhances its stability and solubility.
Eigenschaften
CAS-Nummer |
6318-16-7 |
|---|---|
Molekularformel |
C17H17ClN2 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
N,N'-diphenylpent-2-ene-1,5-diimine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-8,10-15H,9H2;1H |
InChI-Schlüssel |
JWYFJOIJMPZWDB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=CC/C=C/C=NC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2.Cl |
Verwandte CAS-Nummern |
6318-16-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





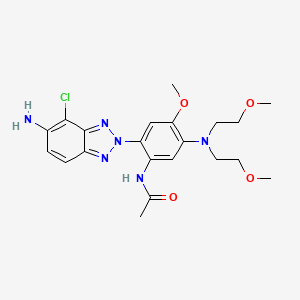



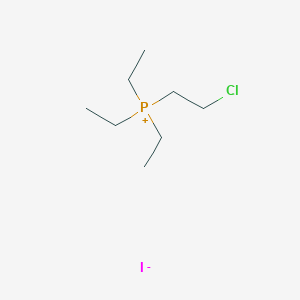
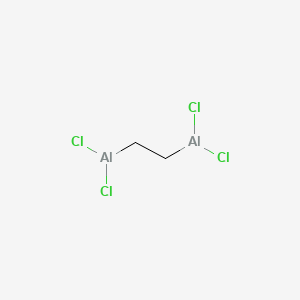
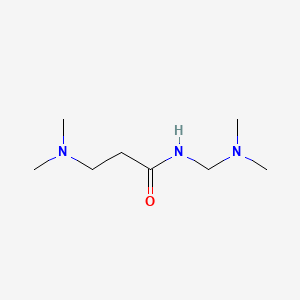
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
